
3-fluoro-4-(1H-pyrazol-1-yl)aniline dihydrochloride
Descripción general
Descripción
“3-fluoro-4-(1H-pyrazol-1-yl)aniline dihydrochloride” is a biochemical compound used for proteomics research . Its molecular formula is C9H8FN3•2HCl and has a molecular weight of 250.1 .
Molecular Structure Analysis
The InChI code for “3-fluoro-4-(1H-pyrazol-1-yl)aniline” is 1S/C9H8FN3/c10-8-6-7(11)2-3-9(8)13-5-1-4-12-13/h1-6H,11H2 . This code provides a specific description of the molecular structure of the compound.Physical And Chemical Properties Analysis
The compound “3-fluoro-4-(1H-pyrazol-1-yl)aniline dihydrochloride” has a molecular weight of 250.1 . It is a powder at room temperature .Aplicaciones Científicas De Investigación
Antimicrobial Activity
3-Fluoro-4-(1H-pyrazol-1-yl)aniline derivatives have been synthesized and evaluated for their antimicrobial activity. For instance, compounds involving this structure have shown excellent to good antibacterial activity when tested, indicating their potential in antimicrobial applications (Mistry, Desai, & Desai, 2016). Similarly, certain pyrazolyl based anilines have demonstrated significant antibacterial and antifungal activity, suggesting their utility in addressing microbial infections (Banoji et al., 2022).
Fluorescence Quenching and Imaging Applications
The fluorescence quenching process of a pyrazoline derivative with aniline has been studied, suggesting potential applications in fluorescence probes and biological imaging. This research highlights the interaction between fluorophore and aniline, paving the way for its application in detecting specific compounds through fluorescence quenching (Bozkurt & Gul, 2019).
Electroluminescence and Photophysics
Research into N,N-di(3-(1H-pyrazol-1-yl)phenyl)aniline and its cyclometalated platinum(II) complexes has revealed their significant electroluminescence and photophysical properties. This suggests their potential application in organic light-emitting diodes (OLEDs) and other photophysical devices, with high quantum yields and a range of emission colors (Vezzu et al., 2010).
Inhibition in Corrosion Processes
Pyrazole derivatives, including those related to 3-fluoro-4-(1H-pyrazol-1-yl)aniline, have been studied for their inhibitory activity against corrosion in metals, demonstrating their potential use in corrosion prevention in various industrial applications (Chadli et al., 2020).
Safety and Hazards
The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Propiedades
IUPAC Name |
3-fluoro-4-pyrazol-1-ylaniline;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FN3.2ClH/c10-8-6-7(11)2-3-9(8)13-5-1-4-12-13;;/h1-6H,11H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIAWSOQSKVBJTB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C2=C(C=C(C=C2)N)F.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10Cl2FN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-fluoro-4-(1H-pyrazol-1-yl)aniline dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-chloro-N-[3-(1H-imidazol-1-yl)propyl]-1,3-benzothiazol-2-amine](/img/structure/B1439401.png)
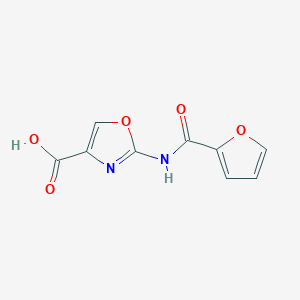
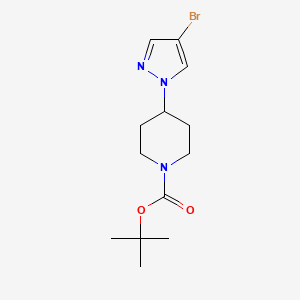
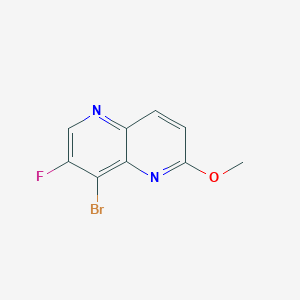
![6-[4-(4-Fluorophenyl)piperazin-1-yl]pyrimidine-4-thiol](/img/structure/B1439411.png)
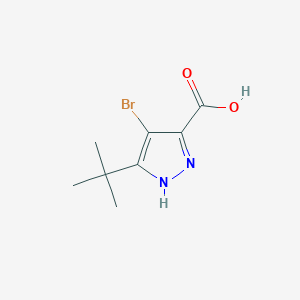
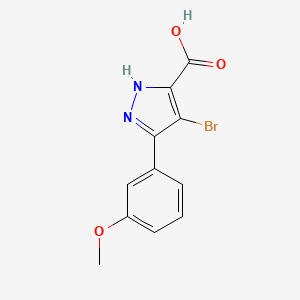


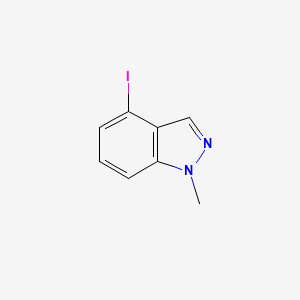
![N-[3-(1H-imidazol-1-yl)propyl]-4,5-dimethyl-1,3-benzothiazol-2-amine](/img/structure/B1439420.png)
![3-(2-Fluorophenyl)-2,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B1439421.png)

![2-[(3-Fluorobenzoyl)amino]-1,3-oxazole-4-carboxylic acid](/img/structure/B1439424.png)